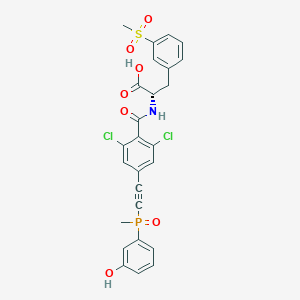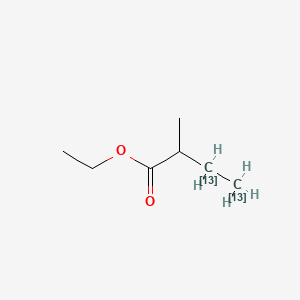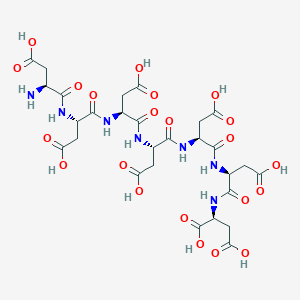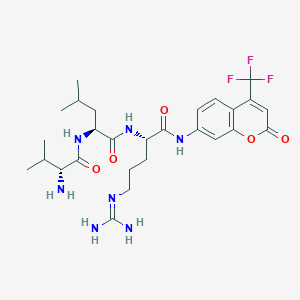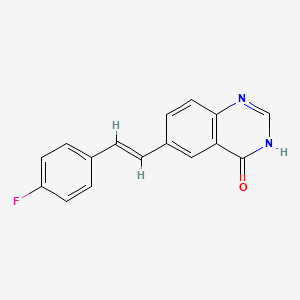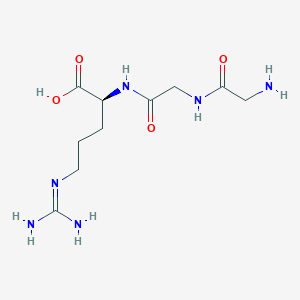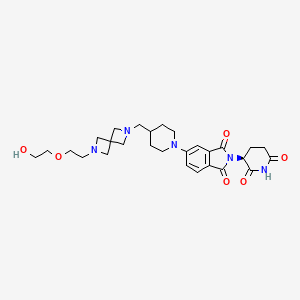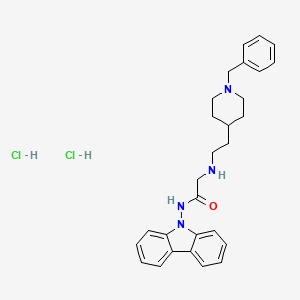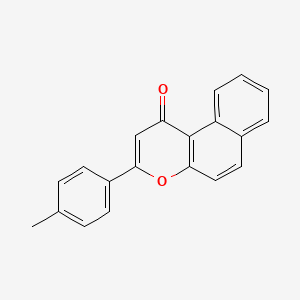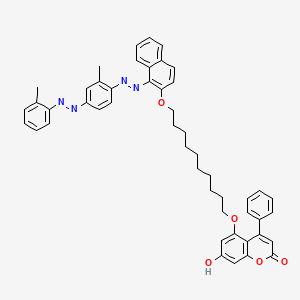
LD-Attec2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LD-Attec2 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. This compound is part of a novel class of bifunctional molecules that hijack the autophagosomal pathway for the degradation of cellular components, including non-protein biomolecules such as lipids .
Preparation Methods
The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:
Designing the bifunctional molecule: One end of the molecule is designed to bind to lipid droplets, while the other end binds to the autophagosomal protein LC3.
Chemical synthesis: The bifunctional molecules are synthesized by connecting the lipid-binding moiety and the LC3-binding moiety through a short linker
Industrial production: The industrial production of this compound involves large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
LD-Attec2 undergoes several types of chemical reactions:
Binding reactions: The compound binds to lipid droplets and the autophagosomal protein LC3 through hydrophobic interactions.
Formation of ternary complex: This compound forms a ternary complex with lipid droplets and LC3, leading to the engulfment of the complex into autophagosomes.
Autophagic degradation: The ternary complex is degraded through the autophagic pathway, resulting in the breakdown of lipid droplets into simpler components.
Scientific Research Applications
LD-Attec2 has several scientific research applications:
Chemistry: The compound is used to study the mechanisms of autophagy and lipid metabolism.
Biology: This compound is employed in research on cellular processes involving lipid droplets and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases associated with lipid accumulation, such as obesity, non-alcoholic fatty liver disease, and neurodegenerative diseases
Mechanism of Action
LD-Attec2 exerts its effects through the following mechanism:
Binding to lipid droplets: The compound binds to lipid droplets via hydrophobic interactions.
Recruitment of LC3: This compound simultaneously binds to the autophagosomal protein LC3, forming a ternary complex.
Engulfment and degradation: The ternary complex is engulfed by autophagosomes and subsequently degraded through the autophagic pathway, providing an energy source for the cells.
Comparison with Similar Compounds
LD-Attec2 is unique compared to other similar compounds due to its ability to target and degrade non-protein biomolecules. Similar compounds include:
PROteolysis TArgeting Chimeras (PROTACs): These compounds target proteins for degradation via the ubiquitin-proteasome system.
Autophagy-targeting chimeras (AUTACs): These compounds target proteins for degradation via the autophagosomal pathway.
Other autophagy-tethering compounds (ATTECs): These compounds target various cellular components for degradation via the autophagosomal pathway.
This compound stands out due to its specific targeting of lipid droplets, making it a valuable tool for studying lipid metabolism and related diseases .
Properties
Molecular Formula |
C49H48N4O5 |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3 |
InChI Key |
XLMMYLGTSGIVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


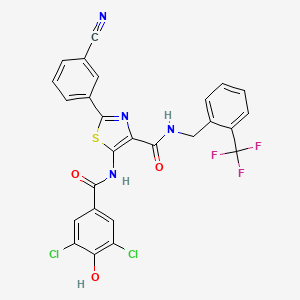
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
